molecular formula C10H14FN B13326576 2-fluoro-6-methyl-N-(propan-2-yl)aniline

2-fluoro-6-methyl-N-(propan-2-yl)aniline

Cat. No.: B13326576
M. Wt: 167.22 g/mol
InChI Key: DZZUDAPBCLQZQJ-UHFFFAOYSA-N
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Description

2-fluoro-6-methyl-N-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-6-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated aromatic compound with an appropriate amine. For instance, starting with 2-fluoro-6-methylbenzene, the compound can be synthesized by reacting it with isopropylamine under suitable conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as nitration, reduction, and subsequent substitution reactions. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-6-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

2-fluoro-6-methyl-N-(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-6-methyl-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-6-methyl-N-(propan-2-yl)aniline is unique due to the combined presence of fluorine, methyl, and isopropyl groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-fluoro-6-methyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-7(2)12-10-8(3)5-4-6-9(10)11/h4-7,12H,1-3H3

InChI Key

DZZUDAPBCLQZQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(C)C

Origin of Product

United States

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